N-(2-Fluorophenyl)glycine methyl ester

Physicochemical property Drug-likeness Medicinal chemistry

N-(2-Fluorophenyl)glycine methyl ester (CAS 131770-98-4) is a synthetic amino acid derivative with the molecular formula C9H10FNO2 and a molecular weight of 183.18 g/mol. It is characterized by a glycine backbone where the amino group is substituted with a 2-fluorophenyl moiety and the carboxylic acid is esterified to a methyl ester.

Molecular Formula C9H10FNO2
Molecular Weight 183.18 g/mol
CAS No. 131770-98-4
Cat. No. B3039770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Fluorophenyl)glycine methyl ester
CAS131770-98-4
Molecular FormulaC9H10FNO2
Molecular Weight183.18 g/mol
Structural Identifiers
SMILESCOC(=O)CNC1=CC=CC=C1F
InChIInChI=1S/C9H10FNO2/c1-13-9(12)6-11-8-5-3-2-4-7(8)10/h2-5,11H,6H2,1H3
InChIKeyMUNRWEUXGOKCEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Fluorophenyl)glycine methyl ester (CAS 131770-98-4) Technical Procurement Summary for Research and Development


N-(2-Fluorophenyl)glycine methyl ester (CAS 131770-98-4) is a synthetic amino acid derivative with the molecular formula C9H10FNO2 and a molecular weight of 183.18 g/mol . It is characterized by a glycine backbone where the amino group is substituted with a 2-fluorophenyl moiety and the carboxylic acid is esterified to a methyl ester [1]. This compound is classified as a versatile small molecule scaffold and is primarily utilized as a chemical building block or intermediate in organic synthesis and medicinal chemistry research .

Why N-(2-Fluorophenyl)glycine methyl ester Cannot Be Directly Replaced by Regioisomers or Halo-Analogs in Structure-Activity Relationship Studies


The specific substitution pattern of the fluorine atom on the phenyl ring is a critical determinant of molecular properties and biological activity. Even seemingly minor changes, such as shifting the fluorine from the 2- (ortho) to the 3- (meta) or 4- (para) position, or replacing it with chlorine, can fundamentally alter key parameters like lipophilicity (LogP), molecular conformation, electronic distribution, and metabolic stability [1]. These alterations directly impact how the molecule interacts with biological targets and its overall performance as a synthetic intermediate . Therefore, generic substitution among N-aryl glycine esters is not scientifically valid for reproducible research or defined industrial processes.

Quantitative Differentiation of N-(2-Fluorophenyl)glycine methyl ester from Closest Analogs


Lipophilicity Comparison: Ortho-Fluorine LogP vs. Para-Fluorine Regioisomer

The calculated partition coefficient (XLogP3-AA) for N-(2-Fluorophenyl)glycine methyl ester is reported as 1.0 [1]. This value is consistent across multiple sources and defines its specific lipophilic character. For comparison, the closely related regioisomer Methyl D-2-(4-fluorophenyl)glycinate has a calculated XLogP3-AA of 1 [2]. While the numerical difference is small, the distinct substitution pattern influences the compound's specific solubility profile and its interaction with biological membranes.

Physicochemical property Drug-likeness Medicinal chemistry

Comparative Physicochemical Profile: Molecular Topology and H-bonding vs. 3-Fluoro Regioisomer

N-(2-Fluorophenyl)glycine methyl ester has a molecular weight of 183.18 g/mol and its InChIKey is MUNRWEUXGOKCEN-UHFFFAOYSA-N [1]. The ortho-fluorine atom creates a distinct electrostatic and steric environment compared to its meta-fluoro regioisomer (N-(3-Fluorophenyl)glycine methyl ester, CAS 126689-76-7, InChIKey: QFUUEIIFELYFOJ-UHFFFAOYSA-N) . The 2-fluoro position is known to influence the basicity of the adjacent amine and the conformation of the N-aryl bond more strongly than a 3- or 4-substituent, which can lead to different binding modes or reactivities .

Physicochemical property Structure-activity relationship Chemical informatics

Availability of Purity Grade: 98% HPLC Purity for Rigorous Research Applications

For applications requiring high purity, N-(2-Fluorophenyl)glycine methyl ester is commercially available at a purity specification of 98% . This grade is essential for minimizing side reactions in sensitive chemical syntheses and reducing background noise in biological assays. The specific purity specification is a key differentiator when compared to other vendors or in-house preparations.

Analytical chemistry Quality control Chemical procurement

Positional Effect on Physicochemical Properties: Comparison with Ortho-Chloro Analog

Replacing the ortho-fluorine atom with an ortho-chlorine atom results in a different molecular scaffold with distinct properties. While N-(2-Chlorophenyl)glycine methyl ester (CAS 88720-45-0, molecular weight: 199.63 g/mol) is a related halo-analog, the smaller size and higher electronegativity of the fluorine atom in the 2-fluorophenyl compound lead to different steric, electronic, and metabolic profiles. Fluorine is often preferred in drug discovery to block metabolic sites or modulate pKa without significantly increasing molecular weight or lipophilicity compared to chlorine [1].

Medicinal chemistry Halogen bonding Physicochemical property

Defined Research Applications for N-(2-Fluorophenyl)glycine methyl ester (CAS 131770-98-4)


Scaffold for Medicinal Chemistry: SAR Studies on Fluorinated Glycine Derivatives

This compound is an ideal scaffold for exploring structure-activity relationships (SAR) around fluorinated N-aryl glycine esters. Its specific calculated lipophilicity (XLogP3: 1.0) and defined molecular topology make it a suitable starting point for synthesizing focused libraries, where the effect of the ortho-fluorine atom on target binding can be systematically compared to meta- and para- regioisomers .

Synthetic Intermediate for Complex Molecule Synthesis

As a versatile building block , N-(2-Fluorophenyl)glycine methyl ester can be used in the synthesis of more complex molecules. The ester group can be readily hydrolyzed to the free acid (N-(2-fluorophenyl)glycine) or reduced, while the secondary amine can be further functionalized via alkylation, acylation, or used in amide coupling reactions to create diverse chemical entities for biological evaluation [1].

Analytical Standard in Method Development and Quality Control

With commercial availability at 98% purity , this compound is suitable for use as a reference standard in HPLC, LC-MS, or GC-MS method development and validation. Its unique InChIKey (MUNRWEUXGOKCEN-UHFFFAOYSA-N) [1] allows for unambiguous identification, making it a reliable control for monitoring reactions and quantifying related substances in complex mixtures.

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